L-Proline, glycyl-L-prolyl-L-isoleucylglycyl-
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Overview
Description
L-Proline, glycyl-L-prolyl-L-isoleucylglycyl- is a peptide compound composed of the amino acids L-proline, glycine, L-proline, L-isoleucine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, glycyl-L-prolyl-L-isoleucylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, L-proline, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, glycine, is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (L-proline, L-isoleucine, and glycine) until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like L-Proline, glycyl-L-prolyl-L-isoleucylglycyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Proline, glycyl-L-prolyl-L-isoleucylglycyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with other amino acids or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptide derivatives, while reduction may produce reduced peptide forms.
Scientific Research Applications
L-Proline, glycyl-L-prolyl-L-isoleucylglycyl- has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and for investigating peptide bond formation and stability.
Biology: Studied for its role in protein-protein interactions and as a potential therapeutic agent in various biological processes.
Medicine: Explored for its potential use in drug development, particularly in designing peptide-based drugs with specific biological activities.
Industry: Utilized in the production of peptide-based materials and as a component in various industrial applications.
Mechanism of Action
The mechanism of action of L-Proline, glycyl-L-prolyl-L-isoleucylglycyl- involves its interaction with specific molecular targets and pathways. For example, it may act as a weak agonist of glycine receptors and ionotropic glutamate receptors, influencing neurotransmission and cellular signaling pathways . Additionally, it may participate in protein-protein interactions, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-proline: A dipeptide composed of glycine and L-proline.
L-Proline, glycyl-L-prolyl-L-glutamate: A tripeptide with potential neuroprotective properties.
L-Proline, glycyl-L-prolyl-L-arginyl-L-prolinamide: A peptide with applications in thrombin inhibition and fibrin polymerization.
Uniqueness
L-Proline, glycyl-L-prolyl-L-isoleucylglycyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties
Properties
CAS No. |
56672-77-6 |
---|---|
Molecular Formula |
C20H33N5O6 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2S)-1-[2-[[(2S,3S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H33N5O6/c1-3-12(2)17(23-18(28)13-6-4-8-24(13)15(26)10-21)19(29)22-11-16(27)25-9-5-7-14(25)20(30)31/h12-14,17H,3-11,21H2,1-2H3,(H,22,29)(H,23,28)(H,30,31)/t12-,13-,14-,17-/m0/s1 |
InChI Key |
IRAZCXKYELZPPR-WSMBLCCSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)CN |
Origin of Product |
United States |
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